"Antitumor agent-96" chemical structure and properties
"Antitumor agent-96" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-96 is a novel, highly potent, and selective quinazoline-based small molecule inhibitor of Aurora B kinase.[1] It distinguishes itself as a first-in-class non-ATP-competitive inhibitor, offering a promising therapeutic avenue for the treatment of various malignancies, including triple-negative breast cancer.[1][2] This document provides a comprehensive technical overview of SP-96, including its chemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
SP-96, also referred to as compound 4a in select literature, is a quinazoline derivative identified as a potent antitumor agent.[3]
Chemical Structure:
Caption: Chemical structure of SP-96.
Table 1: Chemical and Physical Properties of SP-96
| Property | Value |
| CAS Number | 2682114-54-9[2] |
| Molecular Formula | C25H20FN7O |
| Purity | >98% (commercially available) |
| Solubility | Soluble in DMSO |
Mechanism of Action
SP-96 exerts its antitumor effect through the potent and selective inhibition of Aurora B kinase, a key regulator of mitosis.[1] Unlike many other kinase inhibitors, SP-96 is a non-ATP-competitive inhibitor, suggesting a distinct binding mode and the potential to overcome resistance mechanisms associated with ATP-competitive agents.[1][2]
Aurora B is a crucial component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division. Inhibition of Aurora B by SP-96 disrupts this process, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.[1]
Caption: Signaling pathway of Aurora B kinase and its inhibition by SP-96.
Biological Activity
Kinase Inhibition
SP-96 is a highly potent inhibitor of Aurora B kinase with a sub-nanomolar IC50 value.[2] Importantly, it demonstrates significant selectivity for Aurora B over other kinases, including Aurora A, FLT3, and KIT.[4] This selectivity profile is advantageous, as inhibition of FLT3 and KIT has been associated with myelosuppression.[1]
Table 2: In Vitro Kinase Inhibitory Activity of SP-96
| Kinase Target | IC50 (nM) |
| Aurora B | 0.316[2] |
| Aurora A | 18.975[4] |
| FLT3 | 1475.6[4] |
| KIT | 1307.6[4] |
| EGFR | ≥2000[4] |
| RET | ≥2000[4] |
| HER2 | ≥2000[4] |
Cytotoxic Activity
SP-96 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines in the National Cancer Institute's NCI-60 screen.[2] Notably, it shows significant growth inhibition in the triple-negative breast cancer cell line MDA-MB-468.[4]
Table 3: Cytotoxic Activity (GI50) of SP-96 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Breast Cancer | 107[4] |
| CCRF-CEM | Leukemia | 47.4[4] |
| COLO 205 | Colon Cancer | 50.3[4] |
| A498 | Renal Cancer | 53.2[4] |
Experimental Protocols
Synthesis of SP-96
While a detailed, step-by-step synthesis protocol for SP-96 is not publicly available, it is described as a quinazoline-based inhibitor. The general synthesis of similar quinazoline derivatives typically involves a multi-step process starting from substituted anilines, followed by cyclization to form the quinazoline core and subsequent functionalization.
Caption: Generalized synthetic workflow for quinazoline-based inhibitors.
In Vitro Aurora B Kinase Inhibition Assay (Microfluidics-Based)
This protocol outlines a general procedure for assessing the inhibitory activity of SP-96 against Aurora B kinase using a microfluidics-based assay.[2]
Materials:
-
Recombinant human Aurora B kinase
-
5FAM-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
SP-96 (dissolved in DMSO)
-
Barasertib (positive control)
-
384-well microtiter plates
-
Caliper EZ Reader II with a 12-sipper chip
-
Separation buffer (100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)[2]
Procedure:
-
Prepare serial dilutions of SP-96 in kinase buffer.
-
Add 1 µL of the diluted SP-96 or control (DMSO for negative control, Barasertib for positive control) to the wells of a 384-well plate.[2]
-
Dilute Aurora B enzyme to a final concentration of 2 nM in kinase buffer.[2]
-
Add 5 µL of the diluted enzyme to each well and incubate for 60 minutes with gentle shaking.[2]
-
Prepare a substrate mix containing 1.5 µM 5FAM-labeled peptide and 190 µM ATP in kinase buffer.[2]
-
Initiate the kinase reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the samples on the Caliper EZ Reader II to separate and quantify the phosphorylated and unphosphorylated peptide substrate.
-
Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate, and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro Aurora B kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol describes a general method to determine the cytotoxic effects of SP-96 on cancer cell lines.
Materials:
-
MDA-MB-468 cells (or other cancer cell lines)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
SP-96 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[2]
-
The next day, treat the cells with various concentrations of SP-96 (and a vehicle control, DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
SP-96 is a promising antitumor agent with a novel mechanism of action as a non-ATP-competitive inhibitor of Aurora B kinase. Its high potency and selectivity, particularly its reduced activity against kinases associated with myelosuppression, suggest a favorable therapeutic window. The significant cytotoxic activity of SP-96 against various cancer cell lines, including triple-negative breast cancer, warrants further preclinical and clinical investigation to fully elucidate its therapeutic potential.
